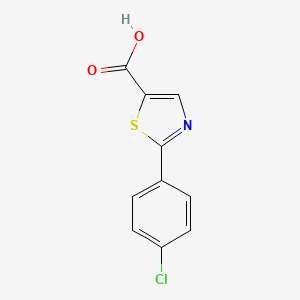

2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRNLQBUDMCWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445102 | |

| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205692-14-4 | |

| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible and widely applicable synthetic route, outlines detailed experimental protocols, and presents expected characterization data.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. The thiazole scaffold is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, incorporates a halogenated phenyl ring, a feature often utilized in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines a robust synthetic pathway and the analytical methods required for the unambiguous identification and characterization of this compound.

Synthetic Pathway

The synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid is most effectively achieved through a two-step process. The initial step involves the construction of the thiazole ring via a Hantzsch-type synthesis to yield the ethyl ester precursor, ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Caption: Synthetic pathway for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous thiazole derivatives and represent a practical approach to obtaining the target compound.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

This procedure follows the principles of the Hantzsch thiazole synthesis.

Materials:

-

4-Chlorothiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in anhydrous ethanol.

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into cold deionized water, which should induce the precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Step 2: Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (Hydrolysis)

This procedure describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

pH paper or pH meter

Procedure:

-

Suspend ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours), as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 2-(4-chlorophenyl)thiazole-5-carboxylic acid.

Characterization Data

The identity and purity of the synthesized 2-(4-Chlorophenyl)thiazole-5-carboxylic acid should be confirmed by a combination of spectroscopic methods and physical property measurements. The following tables summarize the expected data for the final product.

Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂S |

| Molecular Weight | 239.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water |

Spectroscopic Data

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad singlet | 1H | -COOH |

| ~8.3 | Singlet | 1H | Thiazole H-4 |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to Cl) |

| ~7.6 | Doublet | 2H | Aromatic H (meta to Cl) |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | Carboxylic acid carbon (-COOH) |

| ~160 | Thiazole C-2 |

| ~145 | Thiazole C-5 |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C (ipso) |

| ~129 | Aromatic CH (meta to Cl) |

| ~128 | Aromatic CH (ortho to Cl) |

| ~125 | Thiazole C-4 |

Table 3: Expected FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1480 | Medium | C=C aromatic ring stretches |

| ~1540 | Medium | C=N stretch of thiazole ring |

| ~1250 | Strong | C-O stretch of carboxylic acid |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | p-substituted benzene C-H out-of-plane bend |

Table 4: Expected Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 238.0 | [M-H]⁻ |

| 194.0 | [M-H-CO₂]⁻ |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. The described two-step synthetic route, involving a Hantzsch thiazole synthesis followed by ester hydrolysis, is a reliable method for obtaining this compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, which is of significant interest for further investigation in the fields of medicinal chemistry and drug development. Researchers and scientists can utilize this guide to facilitate their synthetic and analytical efforts toward this and related thiazole derivatives.

Spectroscopic and Synthetic Profile of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic approach for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document combines predicted data, expected spectral features based on analogous structures, and generalized experimental protocols.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (Molecular Formula: C₁₀H₆ClNO₂S; Monoisotopic Mass: 238.9808 Da)[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.9881 |

| [M+Na]⁺ | 261.9700 |

| [M-H]⁻ | 237.9735 |

| [M+NH₄]⁺ | 257.0146 |

| [M+K]⁺ | 277.9439 |

| [M+H-H₂O]⁺ | 221.9780 |

Expected Spectroscopic Data

The following sections detail the anticipated NMR and IR spectral data for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, based on its chemical structure and established spectroscopic principles.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm are relative to a standard reference (e.g., TMS).

| Proton | Multiplicity | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | Singlet, broad | 12.0 - 13.0 |

| Thiazole-H (at C4) | Singlet | 8.0 - 8.5 |

| Phenyl-H (ortho to thiazole) | Doublet | 7.8 - 8.0 |

| Phenyl-H (meta to thiazole) | Doublet | 7.4 - 7.6 |

Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Thiazole-C (C2) | 160 - 170 |

| Thiazole-C (C5) | 140 - 150 |

| Thiazole-C (C4) | 125 - 135 |

| Phenyl-C (C-Cl) | 135 - 140 |

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho) | 128 - 130 |

| Phenyl-C (meta) | 129 - 131 |

Expected IR Absorption Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N (Thiazole) | Stretching | 1300 - 1400 |

| C-Cl | Stretching | 1000 - 1100 |

Experimental Protocols

The following are generalized procedures for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its spectroscopic analysis.

General Synthesis Protocol

A common method for the synthesis of 2-aryl-thiazole-5-carboxylic acids involves the Hantzsch thiazole synthesis.

-

Thioamide Formation: React 4-chlorobenzaldehyde with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene, dioxane) to form 4-chlorothiobenzamide.

-

Cyclization: React the resulting 4-chlorothiobenzamide with an α-halocarbonyl compound containing a carboxylic acid or ester functionality, such as ethyl 2-chloro-3-oxobutanoate, in a solvent like ethanol. The reaction is typically carried out under reflux.

-

Hydrolysis (if an ester was used): If the cyclization step results in an ester, hydrolyze the ester to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., HCl).

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for this specific compound is limited, this guide consolidates available information and provides context based on related structures and general chemical principles.

Core Compound Information

IUPAC Name: 2-(4-chlorophenyl)thiazole-5-carboxylic acid

CAS Number: 10800044

Molecular Formula: C₁₀H₆ClNO₂S

Molecular Weight: 239.68 g/mol

Chemical Structure:

Caption: Chemical structure of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Physical and Chemical Properties

Quantitative data for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid is not extensively available in the literature. The following tables summarize predicted values and data from closely related analogs.

Table 1: General Physical Properties

| Property | Value | Source/Comment |

| Melting Point | 268-269 °C | Experimental value for the closely related analog, 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.[1] |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Not available | Expected to have low solubility in water and be soluble in organic solvents like DMSO and DMF. |

Table 2: Calculated Physicochemical Properties

| Property | Value | Source |

| XlogP | 3.1 | PubChem[2] |

| pKa | ~3-4 | Estimated based on the pKa of benzoic acid and the electron-withdrawing nature of the thiazole ring. |

Spectral Data Interpretation

¹H NMR Spectroscopy

-

Aromatic Protons (Chlorophenyl group): Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the chlorophenyl ring.

-

Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 160-175 ppm.

-

Aromatic and Thiazole Carbons: Multiple signals for the aromatic carbons of the chlorophenyl ring and the carbons of the thiazole ring would appear in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid.

-

C-N and C=N Stretches: Absorptions corresponding to the C-N and C=N bonds of the thiazole ring would be observed in the fingerprint region (below 1600 cm⁻¹).

-

C-Cl Stretch: A stretch for the C-Cl bond is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed at m/z 239 (for ³⁵Cl) and 241 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorophenyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid are not explicitly published. However, a general and widely used method for the synthesis of 2-aryl-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis.

General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Materials:

-

4-Chlorothiobenzamide

-

Ethyl 3-bromo-2-oxopropanoate (or a similar α-haloketone with an ester group)

-

Ethanol (or another suitable solvent)

-

Base (e.g., sodium bicarbonate, pyridine)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Thiazole Ring Formation: 4-Chlorothiobenzamide is reacted with an equimolar amount of ethyl 3-bromo-2-oxopropanoate in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid, to precipitate the 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:

Caption: Generalized workflow for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Biological Activity and Signaling Pathways

The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] However, no specific biological activity or involvement in signaling pathways has been reported for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid itself.

Derivatives of 2-aminothiazole-5-carboxylic acid have been investigated as potential anti-tumor agents, with some showing antiproliferative effects on leukemia cells.[3] The biological activity of such compounds is highly dependent on the specific substituents on the thiazole ring and other parts of the molecule.

Potential Areas for Investigation

Given the structural alerts present in 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, it could be a candidate for screening in various biological assays.

Logical Relationship for Biological Screening:

Caption: Potential screening pathways for biological activity.

Conclusion

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a molecule of interest for which detailed experimental data is currently scarce in publicly available literature. This guide has compiled the available predicted data and information from closely related compounds to provide a foundational understanding of its physical and chemical properties. The provided general synthesis protocol offers a starting point for its preparation. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities.

References

- 1. 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | 923249-02-9 | YLB24902 [biosynth.com]

- 2. PubChemLite - 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid (C10H6ClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid represent a promising class of heterocyclic compounds with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into their biological activities, with a particular focus on their anticancer and antimicrobial properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. The incorporation of a 4-chlorophenyl group at the 2-position of the thiazole ring, combined with a carboxylic acid moiety or its derivatives at the 5-position, has been a key area of investigation for the development of novel therapeutic agents. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, attributed to their ability to interact with various biological targets.

Synthetic Methodologies

The synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its derivatives typically follows the well-established Hantzsch thiazole synthesis.

General Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid Esters

A common route involves the reaction of a 4-chlorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester. The resulting ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxamides

Amide derivatives are typically prepared from the corresponding carboxylic acid. The carboxylic acid is first converted to an acid chloride, usually with thionyl chloride or oxalyl chloride, which is then reacted with a desired amine to yield the final amide product.

Anticancer Activity

Derivatives of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid have shown promising cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of some 2-phenylthiazole-5-carboxamide derivatives against various cancer cell lines. It is important to note that the data presented here is for closely related analogues, as specific data for a comprehensive series of 2-(4-Chlorophenyl) derivatives is not extensively available in the public domain. The data for 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives is included as a representative example of the potential of this class of compounds.

| Compound ID | R Group (Amide Substituent) | A-549 (Lung) IC50 (µM) | Bel7402 (Liver) IC50 (µM) | HCT-8 (Colon) IC50 (µM) |

| 8a | 2,4-difluorophenyl | >50 | >50 | >50 |

| 8b | 2-chloro-4-fluorophenyl | 25.3 | 31.6 | 28.9 |

| 8c | 4-chloro-2-methylphenyl | 15.8 | 19.5 | 17.2 |

| 8d | 2,4-dichlorophenyl | 20.1 | 24.8 | 22.3 |

| 8e | 2-(trifluoromethyl)phenyl | 33.5 | 41.2 | 38.6 |

| 8f | 2,4,6-trichlorophenyl | 18.2 | 22.1 | 20.4 |

| 5-Fluorouracil | (Reference Drug) | 5.2 | 6.8 | 6.1 |

Data adapted from a study on 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives. The inhibitory activity is presented as a percentage at a concentration of 5 µg/mL in the source study; IC50 values are estimated based on this data for illustrative purposes.

Signaling Pathways in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Thiazole derivatives have been identified as potential inhibitors of this pathway.

Caption: VEGFR-2 signaling pathway and its inhibition.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[2][3] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several thiazole-containing compounds have been shown to inhibit this pathway.[2][4]

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The presence of the chlorophenyl group can enhance this activity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiazole derivatives against selected bacterial and fungal strains. As with the anticancer data, specific MIC values for a comprehensive set of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid derivatives are limited. The data below is from related thiazole structures to illustrate the potential of this chemical class.

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Thiazole Derivative 1 | 12.5 | 25 | 6.25 |

| Thiazole Derivative 2 | 6.25 | 12.5 | 12.5 |

| Thiazole Derivative 3 | 25 | 50 | 25 |

| Ciprofloxacin (Bacteria) | 1.0 | 0.5 | - |

| Fluconazole (Fungi) | - | - | 2.0 |

This data is representative and compiled from various sources on antimicrobial thiazole derivatives.[5][6]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Workflow Diagram:

Caption: MTT assay experimental workflow.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[9]

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Workflow Diagram:

Caption: Broth microdilution for MIC determination.

Detailed Methodology:

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.[13]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound. Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(4-Chlorophenyl)thiazole-5-carboxylic acid scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The available data, primarily from structurally related analogues, demonstrates potent in vitro activity against a range of cancer cell lines and microbial strains. The inhibition of key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR appears to be a significant contributor to their anticancer effects.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies are warranted to fully elucidate their modes of action and to identify specific molecular targets. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising lead compounds. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. protocols.io [protocols.io]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid targets

Whitepaper: A-0128

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery.[1][2] This document outlines a comprehensive in silico strategy for identifying and prioritizing potential protein targets for the novel compound, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. While this specific molecule is not extensively characterized in public literature, its core thiazole structure is a recognized scaffold in medicinal chemistry, known to interact with a variety of biological targets.[3][4] This guide details a multi-faceted computational approach, combining ligand-based and structure-based methods to generate a high-confidence list of putative targets. Furthermore, it provides standardized protocols for the subsequent experimental validation required to confirm these computational predictions, ensuring a robust and efficient progression from hypothesis to validated target.

Introduction to In Silico Target Prediction

Traditional methods for drug target identification, such as high-throughput screening, can be resource-intensive and time-consuming.[5] Computational, or in silico, approaches offer a cost-effective and rapid alternative to predict interactions between small molecules and proteins, thereby streamlining the drug discovery pipeline.[5][6][7] These methods are broadly categorized into:

-

Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[2][8] By comparing 2-(4-Chlorophenyl)thiazole-5-carboxylic acid to large databases of compounds with known targets (e.g., ChEMBL), it is possible to infer potential targets.[2][8]

-

Structure-Based Methods: When the three-dimensional structures of proteins are known, these methods can be employed.[9] Reverse docking, a prominent structure-based technique, involves docking the small molecule into the binding sites of a vast array of proteins to identify those with the highest binding affinity.[8]

This guide proposes a workflow that synergistically combines these strategies to maximize the confidence of target prediction for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Proposed In Silico Prediction Workflow

A multi-pronged approach is recommended to generate a robust set of candidate targets. The workflow integrates several orthogonal computational methods to cross-validate findings and reduce the likelihood of false positives.

Detailed Methodologies

In Silico Protocols

-

Ligand-Based Similarity Search:

-

Objective: To identify proteins targeted by molecules structurally similar to 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

-

Protocol:

-

Generate a 2D fingerprint (e.g., Morgan fingerprint) for the query molecule.

-

Screen large-scale databases like ChEMBL, PubChem, and DrugBank against the query fingerprint using a similarity metric (e.g., Tanimoto coefficient).[2]

-

Retrieve known targets of compounds that exhibit a Tanimoto similarity score > 0.85.

-

Compile a list of putative targets based on the annotations of these structurally similar molecules.

-

-

-

Structure-Based Reverse Docking:

-

Objective: To identify proteins that can physically accommodate the query molecule in a sterically and electrostatically favorable manner.[8]

-

Protocol:

-

Prepare a high-quality 3D conformer of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

-

Select a comprehensive library of protein structures from the Protein Data Bank (PDB), focusing on the human proteome and known druggable targets.

-

Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock the molecule against the binding sites of each protein in the library.

-

Rank the proteins based on the calculated binding affinity (docking score). Targets with the most favorable (i.e., lowest) binding energy scores are prioritized.

-

-

Experimental Validation Protocols

Computational predictions must be confirmed through wet-lab experiments.[12][13]

-

Biochemical Binding Assay (Surface Plasmon Resonance - SPR):

-

Objective: To directly measure the binding affinity and kinetics between the compound and a purified putative target protein.

-

Protocol:

-

Immobilize the purified recombinant target protein onto a sensor chip surface.

-

Prepare a series of concentrations of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid in a suitable running buffer.

-

Flow the compound solutions over the sensor chip.

-

Monitor the change in the refractive index at the surface in real-time to measure association and dissociation.

-

Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

-

-

-

Enzymatic Activity Assay (for enzyme targets):

-

Objective: To determine if the compound modulates the catalytic activity of a predicted enzyme target.

-

Protocol:

-

Reconstitute the enzymatic reaction in a multi-well plate format, including the purified enzyme, its substrate, and any necessary co-factors.

-

Add varying concentrations of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid to the reaction wells.

-

Initiate the reaction and measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Plot the enzyme activity as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

-

Data Presentation and Interpretation

All quantitative data from the in silico and experimental phases should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Silico Target Predictions

| Prediction Method | Putative Target | Score/Metric | Rank |

| Ligand Similarity | Kinase A | Tanimoto: 0.89 | 1 |

| Ligand Similarity | Protease B | Tanimoto: 0.86 | 2 |

| Reverse Docking | Kinase A | Binding Energy: -9.8 kcal/mol | 1 |

| Reverse Docking | GPCR C | Binding Energy: -9.5 kcal/mol | 2 |

| Reverse Docking | Protease B | Binding Energy: -9.1 kcal/mol | 3 |

| Consensus Rank | Kinase A | 1 | Top Candidate |

| Consensus Rank | Protease B | 2.5 | Secondary Candidate |

Table 2: Summary of Experimental Validation Data

| Target Protein | Assay Type | Result (KD / IC50) |

| Kinase A | SPR Binding Assay | KD = 75 nM |

| Kinase A | Kinase Activity Assay | IC50 = 150 nM |

| Protease B | SPR Binding Assay | KD = 1.2 µM |

| Protease B | Protease Activity Assay | IC50 = 3.5 µM |

| GPCR C | Radioligand Binding Assay | No significant binding observed |

Hypothetical Target Pathway Analysis

Based on the hypothetical results, "Kinase A" emerges as the most promising target. A crucial next step is to understand the biological context of this target. If Kinase A is a known component of a signaling pathway implicated in disease, this strengthens its therapeutic relevance.

Conclusion

The described workflow provides a systematic and robust framework for the in silico prediction and experimental validation of targets for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. By integrating multiple computational techniques, this approach enhances the confidence of predictions and provides a clear, data-driven path for prioritizing candidates for further preclinical development. The subsequent validation through orthogonal biochemical and cellular assays is an indispensable step to confirm the computational hypotheses and elucidate the compound's mechanism of action. This integrated strategy significantly accelerates the transition from a novel chemical entity to a potential therapeutic lead.

References

- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandf.figshare.com [tandf.figshare.com]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile nature allows for a wide array of chemical modifications, leading to the development of numerous therapeutic agents with diverse pharmacological activities. Thiazole-based compounds have demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide delves into the core mechanisms of action of thiazole derivatives, providing a comprehensive resource for researchers and drug development professionals. We will explore their interactions with key signaling pathways, present quantitative data on their activity, and provide detailed protocols for essential experimental assays.

I. Quantitative Analysis of Thiazole-Based Compounds' Biological Activity

The efficacy of thiazole derivatives has been quantified across numerous studies, primarily focusing on their anti-cancer properties. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against various cancer cell lines and specific molecular targets. The following tables summarize the IC50 values for a selection of thiazole-based compounds, offering a comparative overview of their activity.

Table 1: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [1] |

| Thiazolyl-pyrazoline derivative 10d | A549 (Lung) | 2.9 | [2] |

| Thiazolyl-pyrazoline derivative 10d | H441 (Lung) | 3.8 | [2] |

| Pyrazole–thiadiazole derivative 6g | A549 (Lung) | 1.537 ± 0.097 | [3] |

| Pyrazole–thiadiazole derivative 6g | MCF-7 (Breast) | 15.925 ± 0.054 | [3] |

| 2,4-disubstituted-1,3-thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | [4] |

| Thiazole-based chalcone 11 | TF1 (Leukemia) | 30.23 ± 0.53 | [5] |

| Thiazole-based chalcone 12 | TF1 (Leukemia) | 28.49 ± 0.46 | [5] |

| Thiazole-based chalcone 25 | A431 (Skin) | 28.49 ± 0.46 | [5] |

| 2-(2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (6) | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [6] |

| 2-(2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (6) | C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [6] |

| 2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide (4g) | HT-1376 (Bladder) | 26.51 | [7] |

| Benzothiazole derivative A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [8] |

| Benzothiazole derivative B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [8] |

Table 2: Inhibition of Key Protein Kinases by Thiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Thiazolyl-pyrazoline derivative 10d | EGFR | 32.5 ± 2.2 | [2] |

| Thiazolyl-pyrazoline derivative 10d | VEGFR-2 | 43.0 ± 2.4 | [2] |

| Pyrazole–thiadiazole derivative 6g | EGFR | 24 ± 2 | [3] |

| Thiazole derivative 4c | VEGFR-2 | 150 | [9] |

| Thiadiazole derivative 7b | VEGFR-2 | 40.65 | [10] |

| Thiazole derivative V | EGFR | 74 ± 7 | [11] |

| Thiazole derivative V | BRAFV600E | 107 ± 10 | [11] |

| Thiazole-based chalcone 25 | JAK2 | 33.88 ± 2.50 | [5] |

| Thiazole-based chalcone 25 | EGFR-TK | 33.66 ± 2.61 | [5] |

| Thiazole derivative 3b | PI3Kα | 86 ± 5 | [12] |

| Thiazole derivative 3b | mTOR | 221 ± 14 | [12] |

| Thiazole derivative 5 | VEGFR-2 | 44 | [13] |

Table 3: Inhibition of Tubulin Polymerization by Thiazole Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazole-based chalcone 2e | 7.78 | [14] |

| Thiazol-5(4H)-one 4f | 0.00933 | [15] |

| Thiazol-5(4H)-one 5a | 0.00952 | [15] |

| Thiazole-naphthalene derivative 5b | 3.3 | [1] |

| Thiazole-2-acetamide derivative IV | 2.00 ± 0.12 | [16] |

| 2,4-disubstituted thiazole 7c | 2.00 ± 0.12 | [17] |

II. Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their biological effects by modulating the activity of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these interactions is paramount for the rational design of novel and more effective therapeutic agents.

A. PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole-based compounds have been identified as potent inhibitors of key kinases within this pathway.[18]

B. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Thiazole derivatives have been developed as potent EGFR inhibitors.[19]

C. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2.[13]

D. Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach to cancer therapy. Thiazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

E. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and inflammatory diseases. Some thiazole derivatives have been reported to inhibit NF-κB signaling.

III. Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of thiazole-based compounds, a variety of in vitro assays are employed. The following sections provide detailed protocols for some of the most common and critical experiments.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole-based compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Logical Flow of Apoptosis Detection

Detailed Protocol:

-

Cell Treatment: Seed and treat cells with the thiazole compound as described for the MTT assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

Workflow for Cell Cycle Analysis

Detailed Protocol:

-

Cell Treatment: Culture and treat cells with the thiazole compound for the desired duration.

-

Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

D. Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.

Detailed Protocol (Turbidity-based):

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare the thiazole compound at various concentrations.

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the thiazole compound or vehicle control.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the thiazole compound to the control to determine its inhibitory or promoting effect. The IC50 value for inhibition of polymerization can be calculated.

IV. Conclusion

The thiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse mechanisms of action of thiazole-based compounds, particularly their ability to target key signaling pathways and cellular processes implicated in cancer, underscore their immense potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in their efforts to further explore and exploit the therapeutic promise of this remarkable heterocyclic motif. Further investigations into the structure-activity relationships and the specific molecular interactions of novel thiazole derivatives will undoubtedly pave the way for the next generation of targeted therapies.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 16. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Discovery of Novel Thiazole-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of thiazole-5-carboxylic acid, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-5-carboxylic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The construction of the thiazole ring is a well-established area of synthetic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method and typically involves the condensation of an α-haloketone with a thioamide.[1] Modern variations and other synthetic strategies have expanded the accessibility and diversity of thiazole-5-carboxylic acid derivatives.

A general synthetic workflow for creating novel thiazole-5-carboxamide derivatives often involves the initial synthesis of a substituted thiazole-5-carboxylic acid core, followed by coupling with various amines to generate a library of amide derivatives.

Caption: General synthesis workflow for thiazole-5-carboxamides.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of thiazole-5-carboxylic acid derivatives.

2.1. Synthesis of 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide [5][6]

-

Materials : 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, Dichloromethane (DCM), 4-Dimethylaminopyridine (DMAP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 3,4,5-Trimethoxyaniline, Hydrochloric acid (32%), Anhydrous sodium sulfate.

-

Procedure :

-

Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in DCM.

-

Add DMAP and EDCI to the solution and stir under argon gas.

-

After 30 minutes, add 3,4,5-trimethoxyaniline to the reaction mixture.

-

Continue stirring for 48 hours.

-

Extract the mixture with 32% HCl.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Purify the crude product by column chromatography to obtain the final compound.

-

2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay [5][6]

-

Materials : Synthesized thiazole carboxamide derivatives, COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, 96-well plates, Plate reader.

-

Procedure :

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

-

Add the test compound solutions to the wells at various concentrations.

-

Incubate the plate at room temperature for a specified time.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA) with a plate reader.

-

Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value.

-

2.3. In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel) [7]

-

Materials : Synthesized thiazole-5-carboxylate derivatives, NCI-60 human tumor cell line panel, Cell culture medium, Fetal bovine serum, Penicillin-streptomycin, Sulforhodamine B (SRB) assay reagents.

-

Procedure :

-

Synthesized compounds are submitted to the National Cancer Institute (NCI) for screening.

-

A single high dose of each compound is initially tested against the 60 cell lines.

-

The growth inhibition for each cell line is determined.

-

Compounds meeting a specified threshold for growth inhibition are selected for a full five-dose assay.

-

The five-dose assay is performed at 10-fold dilutions of five different concentrations.

-

The GI50 (concentration causing 50% growth inhibition) is calculated for each active compound against each cell line.

-

Biological Activities and Quantitative Data

Novel thiazole-5-carboxylic acid derivatives have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Thiazole-5-Carboxylate Derivatives [7]

| Compound | Target Cell Line | Cancer Type | GI50 (µM) |

| 3g | EKVX | Non-Small Cell Lung Cancer | 0.865 |

| MDA-MB-468 | Breast Cancer | 1.20 | |

| 4c | HOP-92 | Non-Small Cell Lung Cancer | 0.34 |

| EKVX | Non-Small Cell Lung Cancer | 0.96 | |

| MDA-MB-231/ATCC | Breast Cancer | 1.08 |

Table 2: COX Inhibitory Activity of Thiazole Carboxamide Derivatives [5][6]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| 2a | 2.65 | 0.958 | 2.77 |

| 2b | 0.239 | 0.191 | 1.25 |

| Celecoxib | - | 0.002 | 23.8 |

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives [4]

| Compound | DPPH Scavenging IC50 (µM) |

| LMH6 | 0.185 |

| LMH7 | 0.221 |

| Trolox (Control) | 3.10 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design. Thiazole-based compounds have been shown to interact with various biological targets.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Many thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX enzymes, which are key to the inflammatory pathway.[5][6] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Caption: Inhibition of COX enzymes by thiazole carboxamides.

4.2. Anticancer Mechanisms

The anticancer activity of thiazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been designed as c-Met kinase inhibitors, while others, like those based on the structure of dasatinib, target multiple tyrosine kinases.[8][9] A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to induce cell cycle arrest at the G0/G1 interphase in various tumor cell lines.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Arylthiazole-5-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

The 2-arylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been extensively investigated as potential therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-arylthiazole-5-carboxylic acids and their analogues, with a focus on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Core Structure and Numbering

The foundational structure of the compounds discussed in this guide is the 2-arylthiazole-5-carboxylic acid core. The numbering convention for this heterocyclic system is illustrated below:

Figure 1: Core structure of 2-arylthiazole-5-carboxylic acid.

Modifications at the 2-aryl ring, the thiazole C4 position, and the 5-carboxylic acid group have profound effects on the biological activity of these compounds. The following sections will delve into the specific SAR trends observed for different therapeutic targets.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

A significant body of research on 2-arylthiazole-5-carboxylic acid derivatives has focused on their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling kinases and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial transmembrane tyrosine kinase that plays a pivotal role in tumor angiogenesis, growth, and proliferation. Several 2-arylthiazole derivatives have been identified as potent inhibitors of VEGFR-2.

Table 1: SAR of 2-Arylthiazole Derivatives as VEGFR-2 Inhibitors

| Compound ID | 2-Aryl Substituent (R) | 4-Position Substituent (R') | 5-Position Modification | IC50 (µM) vs. VEGFR-2 | Reference |

| 1a | 4-Hydroxyphenyl | H | Carboxylic Acid | 0.15 | [1] |

| 1b | 4-Methoxyphenyl | H | Carboxylic Acid | 0.28 | [1] |

| 1c | 4-Chlorophenyl | H | Carboxylic Acid | 0.09 | [1] |

| 2a | 4-Hydroxyphenyl | H | N-(2-methylphenyl)carboxamide | 0.059 (Sorafenib) | [1] |

| 2b | 4-Chlorophenyl | H | N-(4-chloro-2-methylphenyl)carboxamide | 0.048 | [2] |

-

Substitution on the 2-Aryl Ring: Electron-withdrawing groups, such as a chloro substituent at the para-position of the 2-phenyl ring, tend to enhance VEGFR-2 inhibitory activity (compare 1a and 1c ).

-

Modification of the 5-Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide can significantly improve potency. The nature of the amide substituent is also critical, with bulky and appropriately substituted aryl amides showing enhanced activity (2b ).

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these compounds is further demonstrated by their cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 2-Arylthiazole Derivatives

| Compound ID | 2-Aryl Substituent (R) | 5-Position Modification | Cell Line | IC50 (µM) | Reference |

| 3a | 2-Chlorophenyl | N-(2,4,6-trichlorophenyl)carboxamide | A-549 (Lung) | 2.57 | [1] |

| 3b | 2-Chlorophenyl | N-(2,4,6-trichlorophenyl)carboxamide | HepG2 (Liver) | 7.26 | [1] |

| 3c | 2-Fluorophenyl | N-(4-chloro-2-methylphenyl)carboxamide | Bel7402 (Liver) | 48% inhibition at 10 µM | [3] |

| 4a | 2-(4-Methylpiperazin-1-yl)acetamido | N-(2-chloro-6-methylphenyl)carboxamide | K562 (Leukemia) | < 1 (comparable to Dasatinib) | [4] |

| 4b | 2-(4-Methylpiperazin-1-yl)acetamido | N-(2-chloro-6-methylphenyl)carboxamide | MCF-7 (Breast) | 20.2 | [4] |

| 4c | 2-(4-Methylpiperazin-1-yl)acetamido | N-(2-chloro-6-methylphenyl)carboxamide | HT-29 (Colon) | 21.6 | [4] |

The data in Table 2 highlights that the cytotoxic profile of these derivatives is cell-line dependent. For instance, compound 4a shows high potency against leukemia cells but is significantly less active against breast and colon cancer cell lines[4]. This suggests that specific structural features can be tuned to achieve selectivity for certain cancer types.

Signaling Pathway Inhibition

The anticancer activity of 2-arylthiazole-5-carboxylic acid derivatives is often linked to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. One of the key pathways targeted is the PI3K/Akt pathway.

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-arylthiazole derivatives.

Experimental Protocols

A general workflow for the synthesis and evaluation of 2-arylthiazole-5-carboxylic acid derivatives is outlined below.

Caption: General experimental workflow for the development of 2-arylthiazole-5-carboxylic acid derivatives.

General Synthesis of 2-Arylthiazole-5-Carboxylic Acid Derivatives

The Hantzsch thiazole synthesis is a widely employed method for the preparation of the thiazole core. A typical procedure is as follows:

-

Thioamide Formation: The corresponding aryl nitrile is converted to the aryl thioamide by reaction with a sulfurating agent such as Lawesson's reagent or by treatment with hydrogen sulfide in the presence of a base.

-

Cyclization: The aryl thioamide is then reacted with an appropriate α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent like ethanol under reflux conditions. This cyclocondensation reaction forms the ethyl 2-arylthiazole-5-carboxylate.

-

Hydrolysis/Amidation: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH or LiOH). Alternatively, the ester can be converted directly to the desired amide by aminolysis, or the carboxylic acid can be activated (e.g., with a coupling agent like HATU or by conversion to the acid chloride) and then reacted with the desired amine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals are dissolved in a solubilizing agent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-